3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound classified under pyrazolo[1,5-a]pyrimidines, characterized by the molecular formula CHBrN and a molecular weight of 212.05 g/mol. This compound features a bromine atom at the 3rd position and a methyl group at the 2nd position of the pyrazolo ring, making it a derivative of pyrazolo[1,5-a]pyrimidine .
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of pyrazolo[1,5-a]pyrimidines, known for their diverse biological activities and applications in medicinal chemistry and materials science. These compounds have been studied for their potential as fluorescent markers and in biological interactions due to their tunable photophysical properties .
The synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, and β-ketonitriles .
The cyclocondensation reaction allows for versatile structural modifications at various positions on the pyrazolo ring. For instance, using β-enaminones enhances reactivity compared to traditional β-dicarbonyl compounds due to their electrophilic nature . This method has been shown to yield high percentages of desired products (often above 70%) under optimized conditions.
The molecular structure of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be represented by its canonical SMILES notation: CC1=NN2C=CC=NC2=C1Br. The compound consists of a fused bicyclic system featuring nitrogen atoms in both rings, contributing to its unique reactivity and properties.
Key structural data includes:
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo several chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: While less commonly reported, the compound can undergo oxidation and reduction under specific conditions.
Cross-Coupling Reactions: The bromine atom is amenable to cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or alkyl groups .
The mechanism of action for 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is primarily linked to its biochemical interactions within cells. Pyrazolo[1,5-a]pyrimidines are known to exhibit significant biological activity due to their ability to interact with various enzymes and receptors in metabolic pathways.
Research indicates that these compounds can act as inhibitors in purine metabolism pathways, showcasing potential therapeutic applications in cancer treatment and other diseases involving metabolic dysregulation .
The physical properties of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include:
Chemical properties include:
Additional studies have indicated that the compound exhibits tunable photophysical properties which could be exploited for various applications in materials science and biochemistry .
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine finds application in several scientific fields:
Research continues to explore its efficacy in various biochemical assays and potential therapeutic roles against diseases like cancer due to its ability to modulate cellular processes .
Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-dense heterocyclic compounds characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings. This architecture confers remarkable versatility in molecular design, enabling broad applications in pharmaceutical development and materials science. The scaffold’s rigidity and planarity facilitate π-π stacking interactions critical for biological target engagement, while its synthetic accessibility allows for extensive functionalization at key positions (C-3, C-5, and C-7) [3] [8]. Commercial drugs leveraging this core include zaleplon (sedative-hypnotic), anagliptin (antidiabetic), and presatovir (antiviral), underscoring its therapeutic significance [9]. In materials science, pyrazolo[1,5-a]pyrimidines exhibit tunable photophysical properties, serving as fluorophores with high quantum yields (up to ϕF = 0.97) and solid-state emission capabilities [4]. The introduction of halogen atoms, particularly bromine at the C-3 position, and amino groups at C-7, as in 3-bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, creates a multifunctional pharmacophore with enhanced bioactivity and synthetic utility.
Halogenation, especially bromination, at the C-3 position of pyrazolo[1,5-a]pyrimidines profoundly influences their bioactivity and physicochemical behavior:
Synthetic Versatility: The C-3 bromine atom serves as a strategic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables rapid diversification into complex libraries for structure-activity relationship studies. For example, 3-bromo derivatives undergo regioselective palladium-catalyzed arylation to generate biaryl structures targeting kinase ATP-binding sites [6] [9].
Enhanced Binding Affinity: Bromine’s size and polarizability foster halogen bonding with biomolecular targets. X-ray crystallography confirms that C-Br···N interactions stabilize complexes with kinases like PI3Kδ (critical in inflammatory diseases) and EGFR (oncogenic driver). In PI3Kδ inhibitors, 3-bromo analogs show IC50 values down to 18 nM, attributed to interactions with Trp-760 and Met-752 in the affinity pocket [1] [7].
Regioselective Functionalization: Recent advances enable direct C-3 halogenation under mild, eco-friendly conditions. Potassium bromide with hypervalent iodine(III) reagents (e.g., PIDA) in water achieves room-temperature bromination with >88% yield (Table 1) [6] [9].
Table 1: Optimized Bromination Conditions for Pyrazolo[1,5-a]pyrimidines
Substrate | Bromide Source | Oxidant | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
2-Methyl-7-phenyl derivative | KBr | PIDA | H2O | 88 | [6] |
Unsubstituted core | NaBr | K2S2O8 | H2O | 85 | [9] |
5,7-Disubstituted analog | NaBr | PIDA | H2O | 92 | [6] |
The 7-position of pyrazolo[1,5-a]pyrimidines is a key determinant of biological activity. Introduction of an amino group (–NH2) at this site confers distinct advantages:
Hydrogen-Bonding Capacity: The 7-amino group acts as both hydrogen bond donor and acceptor, enabling interactions with kinase hinge regions. In PI3Kδ inhibitors, 7-amino derivatives form bidentate hydrogen bonds with Val-828, enhancing selectivity (PI3Kα/δ = 79) [1]. Similarly, EGFR inhibitors bearing 7-amine substituents disrupt ATP binding via interactions with Thr-790 [10].
Solubility and Pharmacokinetics: Amino substitution improves aqueous solubility by 3–5-fold compared to hydrophobic analogs (e.g., 7-aryl derivatives), facilitating better oral bioavailability. This is critical for central nervous system agents like anxiolytics derived from 7-aminopyrazolo[1,5-a]pyrimidines [8] [9].
Structure-Activity Relationship (SAR) Insights: Electronic modulation of the 7-amino group fine-tunes target engagement. Acylation reduces basicity and membrane permeability, while primary amines optimize kinase inhibition. Table 2 contrasts biological outcomes:
Table 2: Impact of 7-Position Substituents on Pyrazolo[1,5-a]pyrimidine Bioactivity
C-7 Substituent | Target | Key Pharmacological Outcome | Reference |
---|---|---|---|
–NH2 (Primary amine) | PI3Kδ | IC50 = 18 nM; >100-fold α/δ selectivity | [1] |
–NHAc | EGFR | 50% loss in binding affinity vs. –NH2 | [10] |
–NHCH3 | CDK2 | Improved cell permeability; IC50 = 0.2 μM | [8] |
–Ph | HER2 | Reduced solubility; limited in vivo efficacy | [10] |
Brominated heterocycles have evolved from serendipitous discoveries to rationally designed therapeutic agents:
Early Applications (1950s–1990s): Initial brominated scaffolds emerged as sedative-hypnotics (e.g., zaleplon’s precursor). The discovery that C-3 bromine enhanced GABAA receptor binding spurred systematic exploration. Parallel work identified 5-bromouracil as an antiviral agent, validating halogen’s role in nucleic acid analog design [9].
Kinase Inhibitor Era (2000s–Present): Bromine’s utility in cross-coupling revolutionized targeted therapy. Irreversible pan-HER inhibitors (e.g., N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine) leverage bromine for covalent cysteine binding (e.g., Cys-797 in EGFR). This inhibits T790M/L858R mutants resistant to first-generation TKIs [10]. In pyrazolo[1,5-a]pyrimidines, 3-bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine serves as a precursor to covalent BTK and EGFR inhibitors via Suzuki coupling with boronic acids.
Synthetic Methodology Advances: Traditional electrophilic bromination required toxic reagents (Br2, NBS) in chlorinated solvents. Modern green approaches include:
One-pot cyclization/halogenation with enaminones and NaBr/K2S2O8 [9].
Material Science Contributions: Brominated pyrazolo[1,5-a]pyrimidines enable supramolecular assembly via halogen bonding. X-ray studies confirm C–Br···N interactions drive crystal packing, enhancing solid-state emission for OLEDs [4] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3